molecular formula C7H9N3O3S B11168331 ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate

ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate

Cat. No.: B11168331
M. Wt: 215.23 g/mol
InChI Key: HAYQITUCKPVMHD-UHFFFAOYSA-N
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Description

Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-methyl-1,3,4-thiadiazole-2-amine+ethyl chloroformateethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate\text{5-methyl-1,3,4-thiadiazole-2-amine} + \text{ethyl chloroformate} \rightarrow \text{this compound} 5-methyl-1,3,4-thiadiazole-2-amine+ethyl chloroformate→ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazoles.

Scientific Research Applications

Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can interact with various molecular targets due to its ability to form hydrogen bonds and participate in π-π interactions.

Comparison with Similar Compounds

Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate can be compared with other thiadiazole derivatives, such as:

    5-methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the compound.

    1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.

    1,3,4-thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C7H9N3O3S/c1-3-13-6(12)5(11)8-7-10-9-4(2)14-7/h3H2,1-2H3,(H,8,10,11)

InChI Key

HAYQITUCKPVMHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C

Origin of Product

United States

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